4-[(4-Methylphenyl)thio]-3-nitrobenzoic acid
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Overview
Description
4-[(4-Methylphenyl)thio]-3-nitrobenzoic acid is an organic compound with the molecular formula C14H11NO4S It is characterized by the presence of a nitro group and a thioether linkage, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Methylphenyl)thio]-3-nitrobenzoic acid typically involves the nitration of 4-[(4-Methylphenyl)thio]benzoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration reactions, followed by purification steps such as recrystallization or chromatography to obtain the pure product. The use of automated reactors and precise control of reaction parameters are essential to achieve high yields and purity in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Methylphenyl)thio]-3-nitrobenzoic acid undergoes various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The thioether linkage can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles under appropriate conditions.
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as alkyl halides or aryl halides in the presence of a base.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Major Products
Reduction: 4-[(4-Methylphenyl)thio]-3-aminobenzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 4-[(4-Methylphenyl)sulfinyl]-3-nitrobenzoic acid or 4-[(4-Methylphenyl)sulfonyl]-3-nitrobenzoic acid.
Scientific Research Applications
4-[(4-Methylphenyl)thio]-3-nitrobenzoic acid has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Material Science: The compound’s unique structural features make it a candidate for the design of novel materials with specific electronic or optical properties.
Biological Studies: It is used in the study of enzyme inhibition and as a probe in biochemical assays to understand the interaction of small molecules with biological targets.
Mechanism of Action
The mechanism of action of 4-[(4-Methylphenyl)thio]-3-nitrobenzoic acid depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or modulation of their activity. The nitro group can participate in redox reactions, while the thioether linkage can form covalent bonds with nucleophilic sites on proteins or other biomolecules.
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-Methylphenyl)thio]benzoic acid
- 4-[(4-Methylphenyl)sulfinyl]-3-nitrobenzoic acid
- 4-[(4-Methylphenyl)sulfonyl]-3-nitrobenzoic acid
Uniqueness
4-[(4-Methylphenyl)thio]-3-nitrobenzoic acid is unique due to the combination of its nitro group and thioether linkage, which confer distinct chemical reactivity and potential for diverse applications. Compared to its sulfinyl and sulfonyl analogs, the thioether variant offers different reactivity profiles, particularly in nucleophilic substitution and redox reactions.
Properties
IUPAC Name |
4-(4-methylphenyl)sulfanyl-3-nitrobenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO4S/c1-9-2-5-11(6-3-9)20-13-7-4-10(14(16)17)8-12(13)15(18)19/h2-8H,1H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXUBZSQLPIRCFW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70351657 |
Source
|
Record name | 4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70351657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
219929-89-2 |
Source
|
Record name | 4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70351657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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